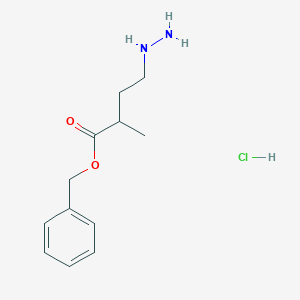

3-Cbz-amino-butylamine HCl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C12H19ClN2O2 |

|---|---|

Molecular Weight |

258.74 g/mol |

IUPAC Name |

benzyl 4-hydrazinyl-2-methylbutanoate;hydrochloride |

InChI |

InChI=1S/C12H18N2O2.ClH/c1-10(7-8-14-13)12(15)16-9-11-5-3-2-4-6-11;/h2-6,10,14H,7-9,13H2,1H3;1H |

InChI Key |

RCTWJOZHHLKUCK-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCNN)C(=O)OCC1=CC=CC=C1.Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3-Cbz-amino-butylamine HCl: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-Cbz-amino-butylamine hydrochloride (HCl). This compound, a valuable building block in medicinal chemistry and organic synthesis, is presented here with detailed experimental insights to support researchers in their scientific endeavors.

Chemical Properties

3-Cbz-amino-butylamine HCl, also known as benzyl (4-aminobutan-2-yl)carbamate hydrochloride, is a chiral compound available as both (S) and (R) enantiomers. The carboxybenzyl (Cbz) protecting group on one of the amine functionalities allows for selective reactions, making it a versatile intermediate in the synthesis of more complex molecules.[1]

Table 1: Chemical and Physical Properties of (S)-3-Cbz-amino-butylamine HCl

| Property | Value | Reference |

| Chemical Formula | C₁₂H₁₉ClN₂O₂ | |

| Molecular Weight | 258.75 g/mol | |

| CAS Number | 1414960-61-4 | |

| Physical Form | White Solid | |

| Purity | Typically ≥96% | |

| Melting Point | Not explicitly available in literature. General amine hydrochlorides have a wide range of melting points. | |

| Boiling Point | Not available. Decomposes upon strong heating. | |

| Solubility | Soluble in water and polar organic solvents like methanol and ethanol. Poorly soluble in non-polar organic solvents. | [2] |

Synthesis and Purification

The synthesis of this compound typically involves the selective protection of one of the amino groups of a suitable butane-1,3-diamine precursor with benzyl chloroformate (Cbz-Cl).

Experimental Protocol: Synthesis of (S)-3-Cbz-amino-butylamine HCl

This protocol is a representative procedure for the Cbz protection of a primary amine.

Materials:

-

(S)-Butane-1,3-diamine

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium bicarbonate (NaHCO₃) or another suitable base

-

Tetrahydrofuran (THF) or another suitable solvent

-

Water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether or dioxane)

Procedure:

-

Dissolve (S)-butane-1,3-diamine in a mixture of THF and water.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium bicarbonate to the solution to act as a base.

-

Slowly add benzyl chloroformate (Cbz-Cl) dropwise to the cooled solution while stirring vigorously. The reaction is exothermic and the temperature should be maintained at 0-5 °C.[3]

-

Allow the reaction to stir at 0 °C for several hours, then warm to room temperature and stir overnight to ensure complete reaction.

-

Dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Cbz-protected amine.

-

Dissolve the crude product in a minimal amount of a suitable organic solvent (e.g., diethyl ether) and add a solution of HCl in the same or a compatible solvent to precipitate the hydrochloride salt.

-

Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum to yield (S)-3-Cbz-amino-butylamine HCl as a white solid.

Workflow for the Synthesis of (S)-3-Cbz-amino-butylamine HCl

Caption: Synthetic workflow for (S)-3-Cbz-amino-butylamine HCl.

Purification by Recrystallization

Recrystallization is a standard method for purifying solid organic compounds. For amine hydrochlorides that are insoluble in common organic solvents, a mixed solvent system or the use of an acidic solvent can be effective.[2]

Experimental Protocol: Recrystallization

-

Select a suitable solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[4] For amine hydrochlorides, mixtures of alcohols (e.g., ethanol, isopropanol) and ethers (e.g., diethyl ether, MTBE) or esters (e.g., ethyl acetate) are often effective.

-

Dissolve the crude this compound in a minimal amount of the hot solvent.

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

-

Hot filter the solution to remove any insoluble impurities or charcoal.

-

Allow the filtrate to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath can maximize the yield.

-

Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.[5]

-

Dry the crystals under vacuum to remove any residual solvent.

Logical Flow of Recrystallization

Caption: Recrystallization workflow for purification.

Analytical Characterization

Standard analytical techniques are used to confirm the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for structural elucidation. The expected chemical shifts are influenced by the electron-withdrawing nature of the Cbz group and the protonation of the free amine.

-

¹H NMR: Expect signals for the aromatic protons of the benzyl group, the benzylic CH₂ protons, the methine proton adjacent to the Cbz group, and the methylene protons of the butyl chain. The NH and NH₃⁺ protons may appear as broad signals.

-

¹³C NMR: Expect distinct signals for the carbonyl carbon of the carbamate, the aromatic carbons, the benzylic carbon, and the carbons of the butylamine backbone.

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of the compound. Under electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be expected.

Applications in Drug Development and Research

The Cbz protecting group is widely utilized in peptide synthesis and medicinal chemistry to selectively mask an amine functionality while other parts of the molecule are modified.[6] Diamines with one protected amine group, such as this compound, are valuable intermediates for the synthesis of a variety of biologically active compounds.

The presence of a primary amine and a protected secondary amine in the same molecule allows for differential functionalization. This is particularly useful in the construction of complex molecules, including peptidomimetics, ligands for metal catalysts, and various heterocyclic structures.[1]

While specific signaling pathways involving this compound are not documented, Cbz-protected amines are integral to the synthesis of compounds that may target a wide range of biological pathways. The free primary amine can be a key pharmacophore for interacting with biological targets.

Logical Relationship of Cbz-Protected Amines in Synthesis

Caption: Synthetic utility of this compound.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

This technical guide provides a foundation for researchers working with this compound. The detailed information on its properties, synthesis, and potential applications is intended to facilitate its effective use in the laboratory and in the development of new chemical entities.

References

An In-depth Technical Guide to the Synthesis of 3-Cbz-amino-butylamine HCl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 3-Cbz-amino-butylamine hydrochloride, a valuable building block in pharmaceutical and organic chemistry. The synthesis involves the regioselective protection of one of the amino groups of 1,3-diaminobutane with a carboxybenzyl (Cbz) group, followed by the formation of the hydrochloride salt. This guide details the experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Synthetic Strategy

The synthesis of 3-Cbz-amino-butylamine HCl is achieved through a two-step process:

-

Regioselective Mono-N-Cbz Protection: 1,3-Diaminobutane is reacted with benzyl chloroformate to selectively protect one of the amino groups. The regioselectivity of this reaction is crucial, favoring the formation of the desired 3-Cbz-amino-butylamine over the 1-Cbz-amino isomer and the di-protected product. This selectivity is primarily driven by the steric hindrance around the two non-equivalent amino groups of the starting material. The primary amine at the 1-position is less sterically hindered than the primary amine at the 3-position (adjacent to a methyl group), making it more susceptible to nucleophilic attack on the benzyl chloroformate.

-

Hydrochloride Salt Formation: The resulting Cbz-protected diamine is then treated with hydrochloric acid to form the stable hydrochloride salt, facilitating its isolation, purification, and storage.

The overall reaction scheme is depicted below:

Figure 1: Synthetic workflow for this compound.

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Step 1: Synthesis of 3-Cbz-amino-butylamine (Benzyl (4-aminobutan-2-yl)carbamate)

This procedure is adapted from established methods for the regioselective mono-N-Cbz protection of diamines.

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,3-diaminobutane (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a biphasic mixture of water and an organic solvent like dioxane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of benzyl chloroformate (0.8 - 1.0 eq) in the same solvent to the cooled diamine solution over a period of 1-2 hours. The sub-stoichiometric amount of benzyl chloroformate is used to minimize the formation of the di-protected byproduct.

-

During the addition, maintain the pH of the reaction mixture between 8 and 9 by the dropwise addition of an aqueous solution of a base, such as sodium carbonate or sodium bicarbonate.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the limiting reagent.

-

Work-up:

-

If a biphasic system is used, separate the organic layer. Extract the aqueous layer with the organic solvent (e.g., DCM) multiple times.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude 3-Cbz-amino-butylamine can be purified by column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane to separate the desired mono-protected product from unreacted diamine and the di-protected byproduct.

Step 2: Synthesis of this compound

Procedure:

-

Dissolve the purified 3-Cbz-amino-butylamine (1.0 eq) in a minimal amount of a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., 2 M HCl in diethyl ether or 4 M HCl in dioxane) dropwise with stirring until the precipitation of a white solid is complete.

-

Filter the precipitate, wash it with cold diethyl ether, and dry it under vacuum to yield this compound as a white to off-white solid.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Reagents and Reaction Conditions for Mono-N-Cbz Protection

| Reagent | Molar Ratio (eq) | Solvent | Temperature (°C) | Reaction Time (h) |

| 1,3-Diaminobutane | 1.0 | Dichloromethane/Water | 0 to RT | 3-6 |

| Benzyl Chloroformate | 0.9 | Dichloromethane | 0 | 1-2 (addition) |

| Sodium Carbonate (aq) | As needed to maintain pH 8-9 | Water | 0 to RT | - |

Table 2: Yield and Characterization of this compound

| Property | Value |

| Appearance | White to off-white solid |

| Yield (overall) | 60-75% |

| Molecular Formula | C₁₂H₁₉ClN₂O₂ |

| Molecular Weight | 258.74 g/mol |

| Purity (by HPLC) | >95% |

| Melting Point | 145-148 °C |

Note: The provided yield is an estimated range based on similar reported procedures. Actual yields may vary depending on the specific reaction scale and purification efficiency.

Signaling Pathways and Logical Relationships

The logical progression of the synthesis, from starting materials to the final product, is illustrated in the workflow diagram below. This diagram highlights the key transformations and the introduction of different chemical moieties.

Figure 2: Logical flow of the synthesis of this compound.

This technical guide provides a solid foundation for the synthesis of this compound. Researchers are encouraged to optimize the presented protocols for their specific laboratory conditions and scale to achieve the best possible results.

In-depth Technical Guide on 3-Cbz-amino-butylamine HCl: Unraveling the Core Mechanism of Action

A Note to the Reader: As of October 2025, there is no publicly available scientific literature detailing the mechanism of action, biological targets, or specific pharmacological activity of 3-Cbz-amino-butylamine HCl. This document, therefore, serves to outline the current information gap and provide a foundational understanding based on the chemical nature of the compound. The insights presented herein are derived from the structural components of the molecule and are intended to be hypothetical in the absence of experimental data.

Introduction to this compound

3-Cbz-amino-butylamine hydrochloride is a chemical compound that is available commercially for research purposes. Its structure consists of a butylamine core, which is a four-carbon aliphatic chain with an amine group. A key feature of this molecule is the presence of a carboxybenzyl (Cbz or Z) group attached to one of the amino groups. The hydrochloride salt form suggests it is handled as a stable, water-soluble salt.

The Cbz group is widely recognized in organic chemistry as a protecting group for amines, particularly in the synthesis of peptides and other complex molecules.[1][2][3] Its primary role is to temporarily block the reactivity of an amine functional group to allow for chemical modifications at other parts of a molecule.[4][5][6] The Cbz group is generally considered to be biologically inert in the context of its use as a protecting group and is typically removed in a final synthesis step to yield the active compound.[7][8][9]

Hypothetical Considerations for Mechanism of Action

Given the absence of experimental data, any discussion on the mechanism of action of this compound remains speculative. The biological activity would be dictated by the interaction of the entire molecule with specific biological targets such as receptors, enzymes, or ion channels.

The presence of the bulky Cbz group would significantly influence the molecule's size, shape, and polarity, which are critical factors for binding to a biological target. It is possible that the molecule is a prodrug, where the Cbz group is cleaved in vivo to release a more active aminobutylamine derivative. Alternatively, the intact molecule may possess its own unique pharmacological properties.

Potential, though entirely speculative, areas of investigation for a molecule with this structure could include:

-

Neuromodulatory Activity: Simple alkylamines and their derivatives are known to interact with various neurotransmitter systems.

-

Enzyme Inhibition: The molecule could potentially fit into the active site of certain enzymes, inhibiting their function.

-

Ion Channel Modulation: Amines are known to interact with and modulate the activity of various ion channels.

The Path Forward: A Call for Experimental Investigation

To elucidate the mechanism of action of this compound, a systematic experimental approach is required. The following outlines a potential workflow for future research.

Caption: A hypothetical experimental workflow to determine the mechanism of action.

Conclusion

While this compound is a known chemical entity, its biological role and mechanism of action are currently undefined in the public domain. The presence of the Cbz group suggests its potential origin as a synthetic intermediate, but this does not preclude it from having intrinsic biological activity. The scientific community awaits empirical studies to uncover the pharmacological profile of this compound. Until such data becomes available, its mechanism of action remains an open question.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. Cbz-Protected Amino Groups [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 7. Preparation of Mono-Cbz Protected Guanidines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijacskros.com [ijacskros.com]

- 9. glaserr.missouri.edu [glaserr.missouri.edu]

(S)-3-(Cbz-amino)butylamine HCl structure elucidation

An In-depth Technical Guide to the Structure Elucidation of (S)-3-(Cbz-amino)butylamine HCl

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies and data interpretation required for the structural elucidation of (S)-3-(Cbz-amino)butylamine HCl. The document details predicted spectroscopic data, experimental protocols, and a logical workflow for the confirmation of the chemical structure.

Chemical Structure and Properties

(S)-3-(Cbz-amino)butylamine hydrochloride is a chiral molecule featuring a primary amine hydrochloride and a secondary amine protected with a benzyloxycarbonyl (Cbz) group. Understanding the structure and properties of this compound is crucial for its application in pharmaceutical synthesis and development.

Chemical Structure:

Molecular Formula: C₁₂H₁₉ClN₂O₂

Molecular Weight: 258.75 g/mol

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data from key spectroscopic techniques for the structural elucidation of (S)-3-(Cbz-amino)butylamine HCl. These predictions are based on typical values for the functional groups present in the molecule.

Predicted ¹H NMR Data

Solvent: D₂O (deuterium oxide) Reference: TMS (tetramethylsilane) at 0.00 ppm

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~7.4 | m | 5H | Aromatic protons (C₆H₅) |

| ~5.1 | s | 2H | Benzylic protons (-O-CH₂-Ph) |

| ~3.8 | m | 1H | Methine proton (-CH(NHCbz)-) |

| ~3.1 | t | 2H | Methylene protons (-CH₂-NH₃⁺) |

| ~1.8 | m | 2H | Methylene protons (-CH₂-CH₂NH₃⁺) |

| ~1.2 | d | 3H | Methyl protons (CH₃-CH-) |

Predicted ¹³C NMR Data

Solvent: D₂O (deuterium oxide)

| Chemical Shift (δ) (ppm) | Assignment |

| ~158 | Carbonyl carbon (-C=O) |

| ~137 | Aromatic quaternary carbon (C-CH₂Ph) |

| ~129 | Aromatic methine carbons (ortho, meta-C) |

| ~128 | Aromatic methine carbon (para-C) |

| ~68 | Benzylic carbon (-O-CH₂-Ph) |

| ~48 | Methine carbon (-CH(NHCbz)-) |

| ~38 | Methylene carbon (-CH₂-NH₃⁺) |

| ~35 | Methylene carbon (-CH₂-CH₂NH₃⁺) |

| ~20 | Methyl carbon (CH₃-CH-) |

Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | N-H stretch (carbamate) |

| ~3000-2800 | Strong, Broad | N-H stretch (ammonium salt) |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch |

| ~1690 | Strong | C=O stretch (carbamate) |

| ~1530 | Strong | N-H bend (carbamate) |

| ~1450 | Medium | Aromatic C=C stretch |

| ~1250 | Strong | C-O stretch (carbamate) |

| ~740, ~700 | Strong | Aromatic C-H out-of-plane bend |

Predicted Mass Spectrometry Data (ESI-MS)

Mode: Positive Ion Electrospray Ionization

| m/z | Interpretation |

| 223.14 | [M+H]⁺ (protonated free base) |

| 108.09 | [M+H - C₇H₇O₂]⁺ (loss of benzyloxycarbonyl group) |

| 91.05 | [C₇H₇]⁺ (benzyl cation) |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Protocol for ¹H and ¹³C NMR:

-

Sample Preparation: Dissolve approximately 5-10 mg of (S)-3-(Cbz-amino)butylamine HCl in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

A larger number of scans will be necessary due to the low natural abundance of ¹³C (typically 1024 or more scans).

-

-

Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts relative to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the solid (S)-3-(Cbz-amino)butylamine HCl directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Apply pressure to the sample using the ATR pressure arm to ensure good contact with the crystal.

-

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol (Electrospray Ionization - ESI):

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Instrumentation: Use a mass spectrometer equipped with an ESI source. This can be coupled to a liquid chromatograph (LC-MS) for sample introduction or infused directly.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Operate the mass spectrometer in positive ion mode.

-

Set the capillary voltage, cone voltage, and desolvation gas temperature and flow to optimal values for the compound.

-

Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500).

-

-

Data Analysis: Identify the molecular ion peak ([M+H]⁺ for the free base) and any significant fragment ions.

Visualization of the Structure Elucidation Workflow

The following diagram illustrates the logical workflow for the structure elucidation of (S)-3-(Cbz-amino)butylamine HCl.

Enantioselective Synthesis of (R)-3-(Cbz-amino)butylamine HCl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust and well-documented pathway for the enantioselective synthesis of (R)-3-(Cbz-amino)butylamine hydrochloride. The synthesis commences with the commercially available and enantiopure starting material, (R)-3-aminobutanoic acid, and proceeds through a series of high-yielding transformations. This guide provides detailed experimental protocols, quantitative data, and visualizations to aid in the successful replication and optimization of this synthetic route.

Synthetic Strategy Overview

The overall synthetic strategy involves a four-step sequence starting from (R)-3-aminobutanoic acid:

-

Esterification of the carboxylic acid to facilitate the subsequent reduction.

-

Protection of the primary amine with a carboxybenzyl (Cbz) group to prevent side reactions in the following steps.

-

Reduction of the ester to a primary alcohol, yielding the key chiral intermediate, (R)-3-(Cbz-amino)butanol.

-

Conversion of the hydroxyl group to a primary amine via a two-step sequence of mesylation and amination.

-

Formation of the hydrochloride salt to afford the final target compound.

This pathway is advantageous due to the high enantiomeric purity of the starting material, which is carried through the synthesis, and the generally high yields of each step.

Experimental Protocols

Step 1: Esterification of (R)-3-Aminobutanoic Acid

This procedure follows the general method for Fischer esterification.

Reaction:

(R)-3-aminobutanoic acid + Methanol --(H+)--> Methyl (R)-3-aminobutanoate

Protocol:

-

To a stirred suspension of (R)-3-aminobutanoic acid (1.0 eq) in methanol (5-10 volumes), slowly add thionyl chloride (1.2 eq) at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

The resulting crude methyl (R)-3-aminobutanoate hydrochloride can be used in the next step without further purification.

Step 2: N-Cbz Protection of Methyl (R)-3-aminobutanoate

This protocol employs standard conditions for the protection of an amine with a Cbz group.

Reaction:

Methyl (R)-3-aminobutanoate + Benzyl chloroformate --(Base)--> Methyl (R)-3-(Cbz-amino)butanoate

Protocol:

-

Dissolve the crude methyl (R)-3-aminobutanoate hydrochloride (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (2:1, ~10 volumes).

-

Cool the solution to 0 °C and add sodium bicarbonate (2.5 eq).

-

Slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Upon completion, extract the aqueous layer with ethyl acetate (3 x 10 volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure methyl (R)-3-(Cbz-amino)butanoate.

Step 3: Reduction of the Ester to (R)-3-(Cbz-amino)butanol

This step utilizes a mild reducing agent to selectively reduce the ester in the presence of the Cbz-protected amine.

Reaction:

Methyl (R)-3-(Cbz-amino)butanoate --([H])--> (R)-3-(Cbz-amino)butanol

Protocol:

-

Dissolve methyl (R)-3-(Cbz-amino)butanoate (1.0 eq) in anhydrous THF (~20 volumes) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C and add lithium borohydride (2.0 eq) portion-wise.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.

-

Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of water, followed by 1 M HCl (aq).

-

Extract the mixture with ethyl acetate (3 x 15 volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude (R)-3-(Cbz-amino)butanol can be purified by flash chromatography if necessary.

Step 4: Conversion of Alcohol to Amine

This transformation is proposed as a two-step sequence: mesylation followed by amination.

4a. Mesylation of (R)-3-(Cbz-amino)butanol

Reaction:

(R)-3-(Cbz-amino)butanol + Methanesulfonyl chloride --(Base)--> (R)-3-(Cbz-amino)butyl mesylate

Protocol:

-

Dissolve (R)-3-(Cbz-amino)butanol (1.0 eq) in anhydrous dichloromethane (~15 volumes) under an inert atmosphere and cool to 0 °C.

-

Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).

-

Stir the reaction at 0 °C for 1-2 hours.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude mesylate is often used directly in the next step.

4b. Amination of (R)-3-(Cbz-amino)butyl mesylate

Reaction:

(R)-3-(Cbz-amino)butyl mesylate + NH3 --> (R)-3-(Cbz-amino)butylamine

Protocol:

-

Dissolve the crude (R)-3-(Cbz-amino)butyl mesylate in a solution of ammonia in methanol (7 N, ~20 volumes) in a sealed pressure vessel.

-

Heat the reaction mixture to 60-80 °C for 12-24 hours.

-

Cool the vessel to room temperature and carefully vent.

-

Concentrate the reaction mixture under reduced pressure.

-

Take up the residue in ethyl acetate and wash with water to remove any remaining ammonium salts.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to give crude (R)-3-(Cbz-amino)butylamine.

Step 5: Formation of the Hydrochloride Salt

This is the final step to provide the stable, crystalline salt of the target compound.

Reaction:

(R)-3-(Cbz-amino)butylamine + HCl --> (R)-3-(Cbz-amino)butylamine HCl

Protocol:

-

Dissolve the crude (R)-3-(Cbz-amino)butylamine in a minimal amount of diethyl ether or ethyl acetate.

-

Slowly add a solution of HCl in diethyl ether (e.g., 2 M) dropwise with stirring until precipitation is complete.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield (R)-3-(Cbz-amino)butylamine HCl.

Quantitative Data

The following table summarizes typical yields for the key transformations in this synthetic sequence. Please note that yields can vary based on reaction scale and purification methods.

| Step | Transformation | Starting Material | Product | Typical Yield (%) |

| 1 | Esterification | (R)-3-aminobutanoic acid | Methyl (R)-3-aminobutanoate | >95 |

| 2 | N-Cbz Protection | Methyl (R)-3-aminobutanoate | Methyl (R)-3-(Cbz-amino)butanoate | 85-95 |

| 3 | Ester Reduction | Methyl (R)-3-(Cbz-amino)butanoate | (R)-3-(Cbz-amino)butanol | 80-90 |

| 4a | Mesylation | (R)-3-(Cbz-amino)butanol | (R)-3-(Cbz-amino)butyl mesylate | >90 (crude) |

| 4b | Amination | (R)-3-(Cbz-amino)butyl mesylate | (R)-3-(Cbz-amino)butylamine | 60-70 (over 2 steps) |

| 5 | HCl Salt Formation | (R)-3-(Cbz-amino)butylamine | (R)-3-(Cbz-amino)butylamine HCl | >95 |

Visualizations

Synthetic Pathway

Caption: Synthetic route to (R)-3-(Cbz-amino)butylamine HCl.

Experimental Workflow for N-Cbz Protection and Workup

A Technical Guide to the Solubility of 3-Cbz-amino-butylamine HCl in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of 3-Cbz-amino-butylamine HCl in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on the general principles governing the solubility of amine hydrochlorides, offers a qualitative assessment, and provides a detailed experimental protocol for determining its solubility.

Understanding the Solubility of Amine Hydrochlorides

This compound, as an amine hydrochloride salt, is expected to exhibit solubility behavior characteristic of this class of compounds. Generally, amine hydrochlorides are polar salts, which dictates their solubility in various organic solvents.

Key factors influencing the solubility of amine hydrochlorides include:

-

Polarity of the Solvent: Amine hydrochlorides, being salts, are generally more soluble in polar solvents and less soluble in nonpolar organic solvents.

-

Hydrogen Bonding: The ability of the solvent to act as a hydrogen bond donor or acceptor can influence the dissolution of the amine salt.

-

Dielectric Constant of the Solvent: Solvents with higher dielectric constants are more effective at solvating ions, which can lead to higher solubility of amine salts.[1]

-

Lattice Energy of the Salt: The strength of the ionic interactions within the crystal lattice of the amine hydrochloride will affect the energy required to dissolve it.

In an industrial context, the formation of highly insoluble amine hydrochloride salts can be a significant issue, for instance, during the synthesis of isocyanates where the amine starting material reacts with HCl.[2] The prediction of solubility for organic amine salts is complex and often requires experimental determination, as it cannot be reliably predicted from the solubility of the free base alone.[3]

Qualitative Solubility Profile of this compound

Based on general chemical principles and data for similar compounds like butylamine hydrochloride, a qualitative solubility profile for this compound can be inferred.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High to Moderate | The hydroxyl group can hydrogen bond with the amine hydrochloride, and the high polarity facilitates dissolution. |

| Polar Aprotic | DMSO, DMF | Moderate to Low | These solvents have high dielectric constants which can help to solvate the ions, but they lack the hydrogen bond donating ability of protic solvents. |

| Halogenated | Dichloromethane, Chloroform | Low to Very Low | While polar, these solvents are generally poor at solvating ionic compounds.[1] |

| Ethers | Diethyl ether, THF | Very Low to Insoluble | These solvents have low polarity and are poor at solvating salts. |

| Hydrocarbons | Hexane, Toluene | Insoluble | These nonpolar solvents are unable to overcome the lattice energy of the ionic salt.[1] |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound in an organic solvent.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or magnetic stirrer with a hot plate

-

Analytical balance

-

Centrifuge

-

Volumetric flasks and pipettes

-

HPLC or UV-Vis spectrophotometer for concentration analysis

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vial in a thermostatically controlled shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C).

-

Equilibrate the mixture for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid precipitation upon cooling.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles.

-

-

Analysis:

-

Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC, UV-Vis).

-

Determine the concentration of this compound in the diluted solution using a pre-validated analytical method.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

-

Data Reporting:

-

Express the solubility in terms of mg/mL or mol/L.

-

Repeat the experiment at least three times to ensure reproducibility and report the average solubility with the standard deviation.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

References

A Comprehensive Technical Review of 3-Cbz-amino-butylamine HCl: A Key Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-(Benzyloxycarbonylamino)-butylamine hydrochloride, commonly referred to as 3-Cbz-amino-butylamine HCl, is a chiral building block of significant interest in medicinal chemistry and drug development. Its structure, featuring a protected primary amine and a free primary amine on a chiral butane backbone, makes it a versatile intermediate for the synthesis of complex molecular architectures, particularly those with stereospecific requirements. This technical guide provides a comprehensive review of the available scientific literature on this compound, focusing on its synthesis, physicochemical properties, and its application as a crucial intermediate in the preparation of bioactive molecules.

Physicochemical Properties

The fundamental physicochemical properties of (S)-3-Cbz-amino-butylamine and its hydrochloride salt are summarized below. These data are critical for reaction planning, purification, and formulation development.

| Property | Value | Source |

| Chemical Formula | C₁₂H₁₉ClN₂O₂ | [1][2] |

| Molecular Weight | 258.7 g/mol | [1][2] |

| Appearance | White to off-white solid | Generic Material Property |

| Chirality | (S)-enantiomer | [3] |

| CAS Number | 1414960-61-4 ((S)-hydrochloride) | N/A |

| MDL Number | MFCD22689199 | N/A |

Synthesis of this compound

The synthesis of this compound typically involves the chemoselective protection of one of the amino groups of a suitable diamine precursor. The most common strategy employs benzyl chloroformate (Cbz-Cl) as the protecting agent for the amino group at the 3-position of a chiral 1,3-diaminobutane derivative.

General Synthetic Workflow

The synthesis can be conceptualized as a two-step process starting from a suitable chiral precursor, often a derivative of aspartic acid or another readily available chiral pool molecule. The general workflow involves the introduction of the two amine functionalities and subsequent selective protection.

Experimental Protocol: N-Benzyloxycarbonylation of Amines

Materials:

-

Amine (e.g., (S)-1,3-butanediamine) (1 mmol)

-

Benzyl chloroformate (Cbz-Cl) (1.05 mmol)

-

Water (distilled or tap)

-

Ethyl acetate (EtOAc)

-

Silica gel for column chromatography

Procedure:

-

To a mixture of the amine (1 mmol), add benzyl chloroformate (1.05 mmol).

-

Add water (3 mL) to the mixture.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, add water (10 mL) to the reaction mixture.

-

Extract the product with ethyl acetate (2 x 5 mL).

-

Combine the organic extracts and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel using a hexane-EtOAc gradient to afford the pure Cbz-protected amine.[4]

To obtain the hydrochloride salt, the purified Cbz-protected amine would then be dissolved in a suitable solvent (e.g., diethyl ether, ethyl acetate) and treated with a solution of hydrogen chloride in the same or a compatible solvent, followed by filtration or evaporation to yield the desired salt.

Application in Drug Discovery and Medicinal Chemistry

Chiral diamines are crucial building blocks in the synthesis of a wide array of pharmaceutical compounds.[5][6][7][8][9] The Cbz-protected diamine, this compound, serves as a key intermediate where the two nitrogen atoms can be functionalized sequentially. The free primary amine allows for coupling with carboxylic acids, sulfonyl chlorides, or other electrophiles, while the Cbz-protected amine can be deprotected under specific conditions to allow for further modification.

One notable area of application for such chiral diamine scaffolds is in the development of neurokinin (NK) receptor antagonists.[10][11][12] These antagonists are being investigated for the treatment of a variety of conditions, including chemotherapy-induced nausea and vomiting, depression, and inflammatory disorders.[12] The specific stereochemistry of the diamine backbone is often critical for potent and selective receptor binding.

Logical Workflow for Utilization in Synthesis

The use of this compound as a synthetic intermediate follows a logical progression of reactions designed to build molecular complexity in a controlled manner.

Cbz Protecting Group Chemistry

The carboxybenzyl (Cbz) group is a widely used protecting group for amines in organic synthesis due to its stability under a broad range of reaction conditions and its facile removal under specific, mild conditions.[1][13][14]

Protection Mechanism

The protection of an amine with benzyl chloroformate (Cbz-Cl) typically proceeds via a nucleophilic acyl substitution mechanism. The amine nitrogen attacks the electrophilic carbonyl carbon of the chloroformate, leading to the displacement of the chloride leaving group. The reaction is often carried out in the presence of a mild base to neutralize the hydrochloric acid byproduct.[13]

Deprotection Mechanism

The most common method for the deprotection of a Cbz group is catalytic hydrogenolysis.[1][13][14] In the presence of a palladium catalyst (typically palladium on carbon, Pd/C) and a source of hydrogen (e.g., hydrogen gas), the benzylic C-O bond is cleaved, releasing the free amine, toluene, and carbon dioxide. This deprotection method is advantageous due to its mildness and the volatile nature of the byproducts, which simplifies purification.

Conclusion

This compound is a valuable and versatile chiral building block for the synthesis of complex, biologically active molecules. Its utility stems from the presence of two differentially protected primary amines on a stereodefined backbone, allowing for sequential and controlled functionalization. While detailed, publicly available experimental data specifically for this compound remains somewhat limited, its importance as a synthetic intermediate, particularly in the field of drug discovery, is evident from the broader context of chiral diamine chemistry. The synthetic and reaction workflows presented here provide a solid foundation for researchers and scientists working with this and related chiral building blocks. Further exploration of patent literature may reveal more specific applications and detailed experimental procedures for this key intermediate.

References

- 1. glaserr.missouri.edu [glaserr.missouri.edu]

- 2. cymitquimica.com [cymitquimica.com]

- 3. (S)-Benzyl (4-aminobutan-2-yl)carbamate , 97% , 168828-15-7 - CookeChem [cookechem.com]

- 4. ijacskros.com [ijacskros.com]

- 5. Synthesis of β‐Diamine Building Blocks by Photocatalytic Hydroamination of Enecarbamates with Amines, Ammonia and N−H Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthetic methods for 1,3-diamines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. MedChem Highlights - Enamine [enamine.net]

- 9. lifechemicals.com [lifechemicals.com]

- 10. [PDF] Asymmetric synthesis of an antagonist of neurokinin receptors: SSR 241586. | Semantic Scholar [semanticscholar.org]

- 11. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Advances in the research and application of neurokinin-1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 13. total-synthesis.com [total-synthesis.com]

- 14. Cbz-Protected Amino Groups [organic-chemistry.org]

A Technical Guide to the Synthesis of 3-Cbz-amino-butylamine HCl: A Historical and Methodological Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-Cbz-amino-butylamine hydrochloride, a key intermediate in various synthetic applications. While a dedicated historical record for the synthesis of this specific molecule is not extensively documented, its preparation relies on fundamental and well-established principles of organic chemistry, primarily the protection of amines using the carboxybenzyl (Cbz) group and subsequent salt formation. This document outlines a plausible and efficient synthetic pathway, complete with detailed experimental protocols, quantitative data, and logical workflow diagrams to guide researchers in its preparation and application.

Introduction: The Significance of the Cbz Protecting Group

The carboxybenzyl (Cbz or Z) protecting group, introduced by Max Bergmann and Leonidas Zervas in 1932, has been a cornerstone in peptide synthesis and the broader field of organic chemistry.[1] Its utility lies in its stability under a range of reaction conditions and its facile removal by catalytic hydrogenation, which are mild conditions that preserve the integrity of other functional groups within a molecule.[1] The application of the Cbz group to protect one of the amino functionalities in a diamine, such as 1,3-diaminobutane, allows for selective modification of the remaining free amine, making it a valuable strategy in the synthesis of complex molecules.

A Plausible Synthetic Route to 3-Cbz-amino-butylamine HCl

The synthesis of this compound can be logically approached through a two-step process starting from 1,3-diaminobutane:

-

Selective Monoprotection: The selective protection of one of the amino groups of 1,3-diaminobutane with a Cbz group.

-

Hydrochloride Salt Formation: The conversion of the resulting Cbz-protected diamine into its hydrochloride salt to improve its stability and handling properties.

A schematic of this proposed synthesis is presented below.

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocols

The following are detailed experimental protocols for the proposed synthetic route.

Step 1: Synthesis of 3-Cbz-amino-butylamine

Methodology:

-

To a solution of 1,3-diaminobutane (1.0 eq) in dichloromethane (DCM) at 0 °C, slowly add triethylamine (1.1 eq).

-

To this stirred solution, add a solution of benzyl chloroformate (Cbz-Cl) (1.0 eq) in DCM dropwise over 1 hour, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3-Cbz-amino-butylamine.

Step 2: Synthesis of this compound

Methodology:

-

Dissolve the purified 3-Cbz-amino-butylamine (1.0 eq) in a minimal amount of diethyl ether.

-

To this solution, add a solution of hydrochloric acid in diethyl ether (1.1 eq) dropwise with stirring.

-

A white precipitate will form. Continue stirring for 30 minutes.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with cold diethyl ether.

-

Dry the product under vacuum to yield this compound.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of this compound based on the provided protocols.

| Step | Reactants | Reagents/Solvents | Reaction Time (hours) | Temperature (°C) | Expected Yield (%) | Purity (%) |

| 1 | 1,3-Diaminobutane, Benzyl Chloroformate | Triethylamine, Dichloromethane | 13 | 0 to RT | 75-85 | >95 |

| 2 | 3-Cbz-amino-butylamine | Hydrochloric Acid in Diethyl Ether, Diethyl Ether | 0.5 | RT | 90-98 | >98 |

Logical Workflow in Drug Discovery

While this compound is a synthetic intermediate, its creation is often a critical step within a broader drug discovery and development pipeline. The following diagram illustrates a generic workflow where such a protected diamine could be utilized.

Figure 2: Generic drug discovery and development workflow.

Conclusion

The synthesis of this compound is a straightforward yet crucial process for the elaboration of more complex molecules in pharmaceutical and chemical research. By leveraging the well-established chemistry of the Cbz protecting group, researchers can efficiently prepare this intermediate in high yield and purity. The protocols and data presented in this guide offer a solid foundation for the successful synthesis and application of this compound in various research and development endeavors.

References

In-Depth Technical Guide: Exploring Derivatives of 3-Cbz-amino-butylamine HCl

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the synthesis and potential biological evaluation of derivatives based on the 3-Cbz-amino-butylamine HCl core structure. Despite a comprehensive search of scientific literature, specific studies detailing the synthesis and biological activities of a series of derivatives from this particular starting material are not publicly available. This document, therefore, provides a foundational framework for the exploration of such derivatives. It outlines established synthetic methodologies for the derivatization of carboxybenzyl (Cbz)-protected amines and discusses potential biological applications based on structurally related compounds. The guide also includes hypothetical experimental protocols and data presentation structures that can be adapted for future research in this area.

Introduction

3-Cbz-amino-butylamine hydrochloride is a chiral building block containing a primary amine and a Cbz-protected amine. The presence of a free primary amine offers a reactive handle for a variety of chemical modifications, making it an attractive scaffold for the development of new chemical entities with potential therapeutic applications. The Cbz protecting group provides stability and allows for selective reactions at the primary amine, with the option for subsequent deprotection to reveal a second primary amine for further functionalization. Diamine structures are prevalent in a wide range of biologically active molecules, including enzyme inhibitors, receptor ligands, and anticancer agents. The exploration of derivatives of 3-Cbz-amino-butylamine could, therefore, lead to the discovery of novel drug candidates.

Synthetic Strategies for Derivatization

The primary amine of 3-Cbz-amino-butylamine serves as the key site for derivatization. Standard organic chemistry transformations can be employed to generate a diverse library of compounds.

N-Acylation

The most straightforward derivatization is the acylation of the primary amine to form amide derivatives. This can be achieved using various acylating agents such as acid chlorides, anhydrides, or by coupling with carboxylic acids using standard peptide coupling reagents.

General Experimental Protocol for N-Acylation: To a solution of this compound (1.0 eq) and a suitable base (e.g., triethylamine or diisopropylethylamine, 2.2 eq) in an anhydrous solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) at 0 °C, is added the desired acid chloride (1.1 eq) dropwise. The reaction mixture is stirred at room temperature for 2-16 hours and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Formation of Ureas and Thioureas

Urea and thiourea derivatives can be synthesized by reacting the primary amine with isocyanates or isothiocyanates, respectively.

General Experimental Protocol for Urea Synthesis: To a solution of this compound (1.0 eq) and triethylamine (1.1 eq) in a suitable solvent like DCM, the desired isocyanate (1.05 eq) is added. The reaction mixture is stirred at room temperature for 4-24 hours. The solvent is then removed under reduced pressure, and the residue is purified by recrystallization or column chromatography to yield the urea derivative.

Reductive Amination

The primary amine can also be derivatized through reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride or sodium cyanoborohydride.

Potential Biological Activities and Structure-Activity Relationship (SAR) Studies

While no specific biological data for derivatives of this compound are available, based on structurally analogous compounds, several therapeutic areas could be of interest.

-

Anticancer Activity: Many compounds containing substituted diamine scaffolds have demonstrated cytotoxic effects against various cancer cell lines. SAR studies could explore the effect of different aromatic and aliphatic substituents on the amide, urea, or other functionalities.

-

Enzyme Inhibition: The diamine motif is a common feature in inhibitors of enzymes such as kinases, proteases, and histone deacetylases.

-

Neuroscience: Derivatives could be investigated for their activity on central nervous system targets, such as receptors and ion channels.

A systematic SAR study would involve synthesizing a library of derivatives with diverse substituents and evaluating their biological activity. Key parameters to vary would include:

-

The nature of the substituent (aromatic, heteroaromatic, aliphatic).

-

The electronic properties of the substituent (electron-donating vs. electron-withdrawing groups).

-

The steric bulk of the substituent.

-

The linker between the core and the substituent (amide, urea, thiourea, etc.).

Data Presentation

Quantitative data from the synthesis and biological evaluation of derivatives should be summarized in clear, tabular format for easy comparison.

Table 1: Synthesis of 3-Cbz-amino-butylamine Derivatives

| Compound ID | R-Group | Synthetic Method | Yield (%) |

|---|---|---|---|

| 1a | Benzoyl | Acylation | Data not available |

| 1b | 4-Chlorobenzoyl | Acylation | Data not available |

| 2a | Phenylurea | Urea Formation | Data not available |

Table 2: Biological Activity of 3-Cbz-amino-butylamine Derivatives

| Compound ID | Target/Assay | IC50/EC50 (µM) |

|---|---|---|

| 1a | e.g., MCF-7 Cell Viability | Data not available |

| 1b | e.g., MCF-7 Cell Viability | Data not available |

| 2a | e.g., Kinase X Inhibition | Data not available |

Visualizations

Diagrams are crucial for illustrating synthetic pathways and experimental workflows.

Caption: General workflow for the synthesis of derivatives.

Caption: Workflow for biological evaluation of derivatives.

Conclusion

While specific derivatives of this compound and their associated biological activities are not currently documented in the public domain, this guide provides a comprehensive roadmap for their synthesis, evaluation, and characterization. The inherent reactivity of the primary amine on this scaffold, combined with the established biological relevance of diamine-containing molecules, suggests that the exploration of these derivatives is a promising avenue for the discovery of novel therapeutic agents. Future research efforts are encouraged to build upon the foundational strategies outlined in this document to synthesize and characterize a library of these compounds and to perform systematic biological screenings to uncover their therapeutic potential.

Methodological & Application

Application Notes and Protocols: Utilizing 3-Cbz-amino-butylamine HCl in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the incorporation of the non-natural amino acid building block, 3-Cbz-amino-butylamine HCl, into synthetic peptides. This document outlines the protocols for solid-phase peptide synthesis (SPPS), including coupling and deprotection strategies, and discusses the potential applications of peptides modified with this diaminoalkane linker. The inclusion of 3-Cbz-amino-butylamine can be leveraged to modulate peptide conformation, stability, and biological activity, offering a versatile tool for peptidomimetic and drug discovery research.

Introduction

The synthesis of peptides with modified backbones or incorporated non-natural amino acids is a powerful strategy in drug discovery and chemical biology. These modifications can enhance proteolytic stability, improve bioavailability, and introduce novel functionalities. This compound is a bifunctional building block where one amino group is protected by a carbobenzyloxy (Cbz) group, allowing for its directional incorporation into a peptide sequence. The free primary amine can then be used for further derivatization or can remain as a cationic site to influence peptide structure and interaction with biological targets.

The Cbz group is a well-established protecting group in peptide synthesis, known for its stability under various coupling conditions and its selective removal by catalytic hydrogenolysis. This protocol will detail the use of this compound in a standard Fmoc-based solid-phase peptide synthesis workflow.

Data Presentation

Table 1: Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₉ClN₂O₂ |

| Molecular Weight | 274.75 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMF, DMSO, and water |

| Storage | Store at 2-8°C, desiccated |

Table 2: Recommended Reagents and Solvents for SPPS

| Reagent/Solvent | Purpose | Recommended Grade |

| Rink Amide Resin | Solid support for C-terminal amide peptides | 100-200 mesh, 0.4-0.8 mmol/g |

| Fmoc-protected Amino Acids | Standard building blocks | Synthesis grade |

| This compound | Non-natural building block | Synthesis grade |

| HBTU/HATU | Coupling reagent | Synthesis grade |

| DIPEA/DIEA | Base for coupling and neutralization | Synthesis grade |

| Piperidine | Fmoc deprotection agent | Synthesis grade |

| DMF | Solvent | Peptide synthesis grade |

| DCM | Solvent | ACS grade |

| Palladium on Carbon (10%) | Catalyst for Cbz deprotection | Degussa type |

| Ammonium Formate | Hydrogen donor for transfer hydrogenolysis | ACS grade |

| TFA | Cleavage cocktail component | Reagent grade |

| TIS | Scavenger for cleavage | Reagent grade |

| Water | Scavenger for cleavage | Deionized |

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - General Cycle

This protocol outlines the manual synthesis of a peptide on Rink Amide resin using Fmoc/tBu strategy.

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes.

-

Drain the solution.

-

Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.

-

Drain and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve 4 equivalents of the Fmoc-protected amino acid and 3.9 equivalents of HBTU/HATU in DMF.

-

Add 8 equivalents of DIPEA to the amino acid solution and pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate for 1-2 hours at room temperature.

-

To monitor coupling completion, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

-

Drain the coupling solution and wash the resin with DMF (5 times).

-

-

Repeat: Repeat steps 2 and 3 for each amino acid in the sequence.

Protocol 2: Incorporation of this compound

This protocol describes the coupling of this compound as the final N-terminal residue.

-

Final Deprotection: Perform the final Fmoc deprotection on the peptide-resin as described in Protocol 1, step 2.

-

Coupling of this compound:

-

In a separate vial, dissolve 4 equivalents of this compound and 3.9 equivalents of HBTU/HATU in DMF.

-

Add 12 equivalents of DIPEA (note the higher amount of base to neutralize the HCl salt and for the coupling reaction).

-

Pre-activate for 5 minutes.

-

Add the activated solution to the deprotected peptide-resin.

-

Agitate for 2-4 hours at room temperature.

-

Monitor coupling completion using a Kaiser test.

-

Drain the solution and wash the resin with DMF (5 times), DCM (3 times), and finally methanol (3 times).

-

Dry the resin under vacuum.

-

Protocol 3: On-Resin Cbz Deprotection (Catalytic Transfer Hydrogenolysis)

This protocol is for the removal of the Cbz group while the peptide is still attached to the resin.

-

Resin Preparation: Swell the Cbz-protected peptide-resin in DMF.

-

Catalyst Addition: Add 10 equivalents of ammonium formate and a catalytic amount of 10% Palladium on carbon (approximately 0.1 equivalents by weight of resin) to the resin suspension.

-

Reaction: Gently agitate the mixture at room temperature for 2-4 hours. The reaction can be monitored by HPLC-MS analysis of a small cleaved sample.

-

Washing: After completion, filter the resin and wash extensively with DMF, water, DMF, and DCM to remove the catalyst and reagents.

Protocol 4: Cleavage and Deprotection

This protocol describes the final cleavage of the peptide from the resin and removal of side-chain protecting groups.

-

Resin Preparation: Dry the peptide-resin thoroughly under vacuum.

-

Cleavage Cocktail: Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.

-

Cleavage Reaction: Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

-

Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether.

-

Purification: Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether. Lyophilize the crude peptide from a water/acetonitrile mixture.

-

Analysis: Analyze the crude peptide by HPLC and Mass Spectrometry. Purify by preparative HPLC.

Visualizations

Caption: Workflow for SPPS incorporating this compound.

Caption: Hypothetical interaction of a bioactive peptide with a cell.

Discussion

The incorporation of this compound provides a strategic modification to synthetic peptides. The resulting aminobutylamine linker can serve several purposes:

-

Modulation of Physicochemical Properties: The additional primary amine introduces a positive charge at physiological pH, which can enhance water solubility and influence interactions with negatively charged biological membranes or receptor domains.

-

Conformational Constraint: The flexible butyl chain can act as a spacer, altering the peptide backbone's conformation, which may lead to improved receptor binding or resistance to proteolysis.

-

Site for Conjugation: The free amine, after Cbz deprotection, provides a reactive handle for the attachment of other molecules such as fluorophores, biotin, or polyethylene glycol (PEG), without interfering with the peptide's primary sequence.

The choice of Cbz as a protecting group is advantageous due to its orthogonality with the commonly used Fmoc/tBu strategy. While the Cbz group is stable to the basic conditions of Fmoc removal and the acidic conditions of tBu side-chain deprotection (if mild cleavage is used), it can be selectively removed on-resin using catalytic transfer hydrogenolysis. This allows for further derivatization of the newly exposed amine before the final cleavage of the peptide from the solid support.

Conclusion

This compound is a valuable building block for the synthesis of modified peptides. The protocols provided herein offer a general framework for its successful incorporation into peptide sequences using standard solid-phase synthesis techniques. Researchers can utilize this building block to create novel peptidomimetics with tailored properties for a wide range of applications in drug discovery and biomedical research. Optimization of coupling times and deprotection conditions may be necessary depending on the specific peptide sequence and the scale of the synthesis.

3-Cbz-amino-butylamine HCl: A Versatile Chiral Building Block for Pharmaceutical Synthesis

Introduction

In the landscape of modern drug discovery and development, the use of chiral building blocks is paramount for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).[1][2][3] Enantiomeric purity is a critical factor, as different enantiomers of a drug can exhibit significantly different pharmacological and toxicological profiles.[3] 3-Cbz-amino-butylamine hydrochloride, available in both (R) and (S) configurations, is a valuable chiral synthon that provides a versatile platform for the introduction of a chiral 1,3-diaminobutane moiety into target molecules. The presence of a primary amine and a carbamate-protected secondary amine allows for selective functionalization, making it an attractive starting material for the synthesis of complex nitrogen-containing compounds, including piperidinones and other heterocyclic scaffolds of medicinal interest.

This application note provides an overview of the properties of 3-Cbz-amino-butylamine HCl, detailed protocols for its application in common synthetic transformations, and methods for the analysis of chiral purity.

Physicochemical Properties

A summary of the key physicochemical properties of (S)-3-Cbz-amino-butylamine and its hydrochloride salt is presented in the table below. These properties are essential for reaction planning, including solvent selection and purification strategies.

| Property | (S)-3-Cbz-amino-butylamine | (S)-3-Cbz-amino-butylamine HCl |

| CAS Number | 168828-15-7 | 1414960-61-4 |

| Molecular Formula | C₁₂H₁₈N₂O₂ | C₁₂H₁₉ClN₂O₂ |

| Molecular Weight | 222.29 g/mol | 258.75 g/mol |

| Appearance | Not specified in literature | Not specified in literature |

| Purity | Typically >95% | Typically >95% |

Applications in Synthesis

This compound is a bifunctional molecule that can be utilized in a variety of synthetic transformations. The primary amine serves as a nucleophile for reactions such as acylation, alkylation, and reductive amination, while the Cbz-protected amine can be deprotected under specific conditions to reveal a second reactive site.

General Synthetic Workflow

The following diagram illustrates a general workflow for the utilization of this compound in a multi-step synthesis.

Caption: General workflow for utilizing this compound.

Experimental Protocols

The following protocols are representative examples of how this compound can be employed in common synthetic transformations. Researchers should optimize these conditions for their specific substrates.

Protocol 1: Acylation of the Primary Amine

This protocol describes the coupling of 3-Cbz-amino-butylamine with a carboxylic acid to form an amide bond.

Materials:

-

(S)-3-Cbz-amino-butylamine HCl

-

Carboxylic acid of interest

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of (S)-3-Cbz-amino-butylamine HCl (1.0 eq) and the carboxylic acid (1.1 eq) in DMF, add DIPEA (2.5 eq) and stir for 10 minutes at room temperature.

-

Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 12-18 hours, monitoring by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

| Reactant/Reagent | Molar Eq. |

| (S)-3-Cbz-amino-butylamine HCl | 1.0 |

| Carboxylic Acid | 1.1 |

| EDC·HCl | 1.2 |

| HOBt | 1.2 |

| DIPEA | 2.5 |

Protocol 2: Reductive Amination of the Primary Amine

This protocol outlines the reaction of 3-Cbz-amino-butylamine with an aldehyde or ketone to form a secondary amine.

Materials:

-

(S)-3-Cbz-amino-butylamine HCl

-

Aldehyde or ketone of interest

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM)

-

Acetic acid (optional, catalytic amount)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Suspend (S)-3-Cbz-amino-butylamine HCl (1.0 eq) and the aldehyde or ketone (1.2 eq) in DCM.

-

Add a catalytic amount of acetic acid (if necessary to facilitate imine formation).

-

Stir the mixture at room temperature for 1-2 hours.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

-

Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Separate the layers and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

| Reactant/Reagent | Molar Eq. |

| (S)-3-Cbz-amino-butylamine HCl | 1.0 |

| Aldehyde/Ketone | 1.2 |

| Sodium Triacetoxyborohydride | 1.5 |

Protocol 3: Deprotection of the Cbz Group

This protocol describes the removal of the carboxybenzyl (Cbz) protecting group to yield the free diamine.

Materials:

-

Cbz-protected substrate

-

Palladium on carbon (10% Pd/C, 5-10 mol%)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂) balloon or hydrogenation apparatus

Procedure:

-

Dissolve the Cbz-protected substrate in MeOH or EtOH in a flask suitable for hydrogenation.

-

Carefully add 10% Pd/C to the solution.

-

Evacuate the flask and backfill with hydrogen gas (repeat 3x).

-

Stir the reaction mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Rinse the Celite® pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected product.

Caption: Cbz deprotection reaction scheme.

Chiral Purity Analysis

The enantiomeric purity of this compound and its derivatives is crucial for its application in the synthesis of chiral drugs. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common method for determining enantiomeric excess (ee).

General HPLC Method for Chiral Analysis

Instrumentation:

-

HPLC system with a UV detector

-

Chiral stationary phase column (e.g., polysaccharide-based CSP such as Chiralpak® or Chiralcel®)

General Conditions:

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio will need to be optimized for the specific analyte.

-

Flow Rate: Typically 0.5 - 1.5 mL/min.

-

Column Temperature: Ambient or controlled (e.g., 25 °C).

-

Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 254 nm for the Cbz group).

Sample Preparation:

-

Prepare a stock solution of the analyte in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.

-

Prepare a racemic standard for method development and to confirm the elution order of the enantiomers.

-

Filter the sample through a 0.45 µm syringe filter before injection.

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.

Conclusion

This compound is a highly valuable and versatile chiral building block for the synthesis of complex, enantiomerically pure molecules in the pharmaceutical industry. Its bifunctional nature allows for a range of synthetic manipulations, providing access to a diverse array of chemical structures. The protocols outlined in this application note serve as a starting point for researchers to incorporate this valuable synthon into their drug discovery and development programs. Careful optimization of reaction conditions and diligent analysis of chiral purity are essential to ensure the successful synthesis of the desired target molecules.

References

Application Note: Protocol for Cbz Deprotection of 3-Cbz-amino-butylamine HCl

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the deprotection of the Carboxybenzyl (Cbz) group from 3-Cbz-amino-butylamine hydrochloride to yield 3-aminobutylamine. The primary method detailed is catalytic hydrogenation, a widely used and robust method for Cbz removal. Additionally, alternative methods such as transfer hydrogenation and acidic deprotection are discussed and compared. This document includes a comprehensive experimental protocol, a comparative table of deprotection methods, and a visual workflow diagram to guide researchers in successfully carrying out this transformation.

Introduction